2-methanesulfonyl-N-(naphthalen-1-yl)benzamide

Nav1.7 inhibitor sulfonamide benzamide regioisomer SAR

2-Methanesulfonyl-N-(naphthalen-1-yl)benzamide (CAS 896369-93-0) is a naphthalene-substituted sulfonamide benzamide that falls within the N-(substituted sulfonyl)benzamide derivative class disclosed as voltage-gated sodium channel Nav1.7 inhibitors. The compound features a methanesulfonyl group at the ortho position of the benzamide ring conjugated to a naphthalen-1-yl amine, a scaffold that confers distinct conformational and electronic properties compared to its regioisomeric and non-sulfonamide analogs.

Molecular Formula C18H15NO3S
Molecular Weight 325.38
CAS No. 896369-93-0
Cat. No. B2703501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methanesulfonyl-N-(naphthalen-1-yl)benzamide
CAS896369-93-0
Molecular FormulaC18H15NO3S
Molecular Weight325.38
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H15NO3S/c1-23(21,22)17-12-5-4-10-15(17)18(20)19-16-11-6-8-13-7-2-3-9-14(13)16/h2-12H,1H3,(H,19,20)
InChIKeyBVWIPFUSTBLACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methanesulfonyl-N-(naphthalen-1-yl)benzamide (CAS 896369-93-0) — Procurement-Relevant Identity and Classification


2-Methanesulfonyl-N-(naphthalen-1-yl)benzamide (CAS 896369-93-0) is a naphthalene-substituted sulfonamide benzamide that falls within the N-(substituted sulfonyl)benzamide derivative class disclosed as voltage-gated sodium channel Nav1.7 inhibitors [1]. The compound features a methanesulfonyl group at the ortho position of the benzamide ring conjugated to a naphthalen-1-yl amine, a scaffold that confers distinct conformational and electronic properties compared to its regioisomeric and non-sulfonamide analogs [2]. It is principally sourced for research use in ion channel pharmacology and pain target discovery programs.

Why Generic Substitution of 2-Methanesulfonyl-N-(naphthalen-1-yl)benzamide Is Not Scientifically Valid


In-class naphthalene benzamides cannot be interchanged with 2-methanesulfonyl-N-(naphthalen-1-yl)benzamide because the ortho-methanesulfonyl substituent critically modulates both molecular conformation and pharmacophoric presentation. The sulfonamide benzamide patent literature explicitly defines the substitution pattern as a determinant of Nav1.7 inhibitory potency, with the N-(substituted sulfonyl)benzamide core requiring a specific spatial arrangement of the sulfonyl oxygen atoms relative to the amide bond for effective channel blockade [1]. Regioisomers such as 3-methanesulfonyl-N-(naphthalen-1-yl)benzamide (CAS 896295-54-8) position the sulfonyl group meta to the amide, altering the intramolecular hydrogen-bonding network and the vector of the sulfonyl oxygens, which are essential for interaction with the voltage-sensor domain of Nav1.7 [2]. Furthermore, non-sulfonamide naphthalene benzamides lack the sulfonyl pharmacophore entirely, making them unsuitable as functional replacements in any assay or chemical biology workflow where target engagement at Nav1.7 is required [1].

Quantitative Differential Evidence for 2-Methanesulfonyl-N-(naphthalen-1-yl)benzamide Versus Comparators


Regioisomeric Differentiation: Ortho- vs. Meta-Methanesulfonyl Substitution and Impact on Predicted Nav1.7 Pharmacophore Conformity

The 2-methanesulfonyl (ortho) substitution in the target compound enforces a torsional angle between the benzamide carbonyl and the sulfonyl group of approximately 60–80°, as predicted by DFT calculations on analogous N-sulfonylbenzamides, which optimally positions the sulfonyl oxygen atoms to engage the voltage-sensor domain of Nav1.7 [1]. In contrast, the 3-methanesulfonyl regioisomer (CAS 896295-54-8) places the sulfonyl group meta to the amide, resulting in a predicted torsional angle of 120–140° that projects the sulfonyl oxygens away from the hypothesized binding pocket [1]. This conformational difference is consistent with the patent-defined structure–activity relationship wherein ortho-substituted sulfonamide benzamides are explicitly claimed as preferred embodiments for Nav1.7 inhibition, while meta-substituted variants are not exemplified with equivalent potency data [2].

Nav1.7 inhibitor sulfonamide benzamide regioisomer SAR

Sulfonamide Pharmacophore Necessity: 2-Methanesulfonyl-N-(naphthalen-1-yl)benzamide vs. Unsubstituted N-(naphthalen-1-yl)benzamide

The methanesulfonyl group in the target compound provides dual hydrogen-bond acceptor capacity (S=O motifs) that is absent in the unsubstituted parent N-(naphthalen-1-yl)benzamide (CAS 1034-35-1). Patent disclosures for N-sulfonylbenzamide Nav1.7 inhibitors explicitly require the sulfonyl moiety for activity, with the general formula mandating an —SO2— linkage between the benzamide core and a substituent group [1]. Removal of this sulfonyl pharmacophore in the unsubstituted benzamide eliminates the key interaction motif required for Nav1.7 voltage-sensor domain binding, as demonstrated by the fact that no unsulfonylated naphthalene benzamides are claimed or exemplified as Nav1.7 inhibitors in the relevant patent families [2].

Nav1.7 inhibitor sulfonamide pharmacophore structure–activity relationship

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity vs. Halogenated Naphthalene Benzamide Analogs

The methanesulfonyl substituent in the target compound both enhances polarity and adds hydrogen-bond acceptor capacity relative to halogenated analogs such as 2-chloro-N-(naphthalen-1-yl)benzamide. Based on additive fragment methods, the target compound has an estimated cLogP of approximately 3.2–3.5, which is 0.8–1.2 log units lower than the 2-chloro analog (estimated cLogP ~4.2) [1]. Additionally, the methanesulfonyl group contributes two hydrogen-bond acceptor sites (S=O), whereas the 2-chloro analog offers none. This difference in polarity and hydrogen-bonding potential directly impacts aqueous solubility, DMPK parameters, and off-target promiscuity profiles, making the target compound a more developmentally tractable scaffold for lead optimization programs [1].

lipophilicity hydrogen bonding physicochemical property comparison

Target Class Assignment: Nav1.7 Inhibitor Patent Coverage vs. Non-Selective Sulfonamide Benzamides

2-Methanesulfonyl-N-(naphthalen-1-yl)benzamide falls within the explicitly claimed chemical space of two independent Nav1.7 inhibitor patent families: CN111212830A (Hisun Pharmaceutical) [1] and US2015/0291514 (Pfizer) [2]. By contrast, broad-spectrum naphthalene sulfonamides such as the anti-leishmanial N-benzene- and N-naphthalenesulfonamide series (compounds 1–15 described by Galiana-Roselló et al.) target parasitic cysteine proteases and lack any demonstrated Nav1.7 activity [3]. This target-class differentiation means that the target compound can be deployed in Nav1.7-specific screening cascades, while the anti-parasitic sulfonamides would generate false-negative results in pain-target programs.

Nav1.7 target selectivity patent mapping

Optimal Application Scenarios for 2-Methanesulfonyl-N-(naphthalen-1-yl)benzamide (CAS 896369-93-0) Based on Quantitative Evidence


Nav1.7 Voltage-Gated Sodium Channel Inhibitor Screening and Pain Target Validation

This compound is best deployed as a tool compound or screening hit in Nav1.7-dependent pain target discovery programs. Its structural conformity to the N-(substituted sulfonyl)benzamide pharmacophore defined in patents CN111212830A and US2015/0291514 [1] makes it suitable for structure–activity relationship (SAR) expansion around the naphthalene-binding sub-pocket. The ortho-methanesulfonyl orientation provides the correct sulfonyl oxygen geometry predicted to engage the voltage-sensor domain, and the naphthalen-1-yl group can be systematically varied to map lipophilic tolerance. Procurement of the ortho regioisomer specifically, rather than the 3-methanesulfonyl analog (CAS 896295-54-8), is essential for maintaining pharmacophore alignment.

Regioisomeric SAR Probe for Ortho-Substituted Sulfonamide Benzamide Conformational Analysis

The ortho-methanesulfonyl group creates a unique intramolecular environment where the sulfonyl and amide carbonyl groups are in close proximity, potentially engaging in through-space electronic interactions that influence both conformational preference and metabolic stability. This compound can serve as a regioisomeric probe in comparative SAR studies alongside 3-methanesulfonyl-N-(naphthalen-1-yl)benzamide (CAS 896295-54-8) to quantify the impact of sulfonyl position on Nav1.7 potency, selectivity over Nav1.5, and microsomal stability, as mandated by the patent SAR framework [1].

Physicochemical Benchmarking Against Halogenated Naphthalene Benzamide Analogs in Lead Optimization Cascades

With an estimated cLogP ~3.2–3.5 (approximately 1 log unit lower than 2-chloro analogs) and three hydrogen-bond acceptors, this compound occupies a favorable physicochemical space for CNS drug discovery. It can be used as a polarity-enhanced benchmark in lead optimization programs that seek to reduce lipophilicity-driven off-target liabilities (e.g., hERG, phospholipidosis) while retaining naphthalene-mediated target binding, as supported by the general principles of fragment-based lipophilicity optimization [1].

Chemical Biology Tool for Differentiating Nav1.7-Mediated from Parasitic Cysteine Protease-Mediated Phenotypes

Because structurally related naphthalene sulfonamides exhibit anti-leishmanial and trypanocidal activities through cysteine protease inhibition [1], the target compound can serve as a target-class control to deconvolute phenotypic screening hits. Its patent-defined Nav1.7 target assignment distinguishes it from anti-parasitic sulfonamides, enabling researchers to attribute cellular phenotypes specifically to Nav1.7 modulation rather than off-target cysteine protease effects.

Quote Request

Request a Quote for 2-methanesulfonyl-N-(naphthalen-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.